![molecular formula C22H21N5O2 B5605754 1-[4-(1H-pyrazol-1-yl)benzoyl]-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one](/img/structure/B5605754.png)
1-[4-(1H-pyrazol-1-yl)benzoyl]-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one
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Overview
Description
Synthesis Analysis
The synthesis of spiro compounds often involves multi-component reactions or one-pot synthesis methods that allow for the efficient and straightforward formation of these complex structures. One method highlighted involves the one-pot condensation of isatins, 3-methyl-1-phenyl-1H-pyrazol-5- amine, and Meldrum’s acid or 2-hydroxy-1,4-naphthoquinone in the presence of wet cyanuric chloride under solvent-free conditions (Yin, Yang, & Wu, 2013). Another approach is the cross-condensation of derivatives of cyanoacetic acid and carbonyl compounds through an electrochemical method, offering regioselective and analytically pure products without the need for further recrystallization (Shestopalov et al., 2003).
Molecular Structure Analysis
The molecular structure of spiro compounds, including the one , is notable for its 3D architecture. These structures are typically characterized by their spiro linkage, where a quaternary carbon atom connects two cyclic systems. This unique feature imparts spiro compounds with distinctive stereochemical and pharmacological properties. Solid-phase synthesis techniques have been developed to create spiroquinazolines, showcasing the versatility and complexity of these molecules (Pospíšilová, Krchňák, & Schütznerová, 2018).
Chemical Reactions and Properties
Spiro compounds engage in a variety of chemical reactions, facilitated by the reactivity of their constituent rings and the spiro carbon. These reactions include cycloadditions, electrophilic substitutions, and more, allowing for the functionalization and further modification of the spiro skeleton. The multicomponent reactions and the use of green synthesis approaches under mild conditions highlight the adaptability and eco-friendliness of synthesizing spiro compounds (Wang et al., 2017).
properties
IUPAC Name |
1'-(4-pyrazol-1-ylbenzoyl)spiro[1,4-dihydroquinoxaline-3,4'-piperidine]-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O2/c28-20(16-6-8-17(9-7-16)27-13-3-12-23-27)26-14-10-22(11-15-26)21(29)24-18-4-1-2-5-19(18)25-22/h1-9,12-13,25H,10-11,14-15H2,(H,24,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INBBPINWKMAMNQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12C(=O)NC3=CC=CC=C3N2)C(=O)C4=CC=C(C=C4)N5C=CC=N5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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